Lipophilicity Modulation: XLogP3 Comparison with Non-Fluorinated Analog
The presence of a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring in ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (target compound) significantly increases lipophilicity compared to its non-fluorinated analog, ethyl 4-(1H-pyrazol-1-yl)butanoate. This difference in XLogP3 (1.6 vs. calculated ~0.8 for the non-fluorinated analog) indicates enhanced membrane permeability and potential for improved oral bioavailability [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Ethyl 4-(1H-pyrazol-1-yl)butanoate (CAS 110525-55-8): XLogP3 (calculated) ≈ 0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (100% increase) |
| Conditions | Computational prediction based on molecular structure; values derived from vendor datasheets and structural analysis [1]. |
Why This Matters
Higher lipophilicity (XLogP3 1.6) is associated with improved passive membrane permeability, which is a critical parameter in early drug discovery for predicting oral absorption and blood-brain barrier penetration.
- [1] Kuujia. Ethyl 4-(1H-Pyrazol-1-yl)butanoate (CAS 110525-55-8). Product Page. Accessed 2026. View Source
